molecular formula C13H21BrN2O3 B11467463 2-({2-[(3-Bromo-4,5-dimethoxybenzyl)amino]ethyl}amino)ethanol

2-({2-[(3-Bromo-4,5-dimethoxybenzyl)amino]ethyl}amino)ethanol

Cat. No.: B11467463
M. Wt: 333.22 g/mol
InChI Key: PAMCJFJGBHEZJB-UHFFFAOYSA-N
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Description

2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, two methoxy groups, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol typically involves multiple steps. One common method includes the bromination of 3,4-dimethoxybenzyl alcohol to introduce the bromine atom. This is followed by a nucleophilic substitution reaction with ethylenediamine to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The ethanolamine moiety may also contribute to its solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl alcohol
  • 3-Bromo-4,5-dimethoxyphenethylamine
  • 2-Bromo-4,5-dimethoxyphenylacetic acid

Uniqueness

Compared to these similar compounds, 2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21BrN2O3

Molecular Weight

333.22 g/mol

IUPAC Name

2-[2-[(3-bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]ethanol

InChI

InChI=1S/C13H21BrN2O3/c1-18-12-8-10(7-11(14)13(12)19-2)9-16-4-3-15-5-6-17/h7-8,15-17H,3-6,9H2,1-2H3

InChI Key

PAMCJFJGBHEZJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCNCCO)Br)OC

Origin of Product

United States

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